3-Amino-8-methoxy-2H-chromen-2-one
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Overview
Description
3-Amino-8-methoxy-2H-chromen-2-one is a compound belonging to the coumarin family, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological activities and have been widely studied for their medicinal properties. This compound, with the molecular formula C10H9NO3, has a unique structure that makes it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-methoxy-2H-chromen-2-one typically involves the reaction of 8-methoxy-2H-chromen-2-one with ammonia or an amine under specific conditions. One common method includes the use of anhydrous potassium carbonate as a base and dry acetone as a solvent, with the reaction carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 3-Amino-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial activity.
2H/4H-Chromenes: Studied for their biological activities, including anti-inflammatory and anticancer properties
Uniqueness
What sets 3-Amino-8-methoxy-2H-chromen-2-one apart is its unique combination of an amino group and a methoxy group on the chromen-2-one scaffold. This structural feature contributes to its distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-amino-8-methoxychromen-2-one |
InChI |
InChI=1S/C10H9NO3/c1-13-8-4-2-3-6-5-7(11)10(12)14-9(6)8/h2-5H,11H2,1H3 |
InChI Key |
UEDUBFYDRASSGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)N |
Origin of Product |
United States |
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